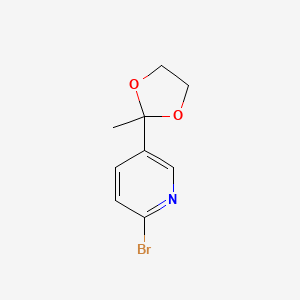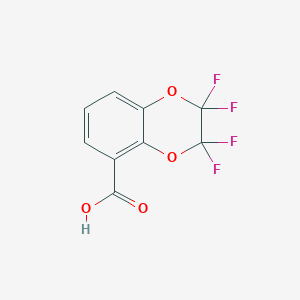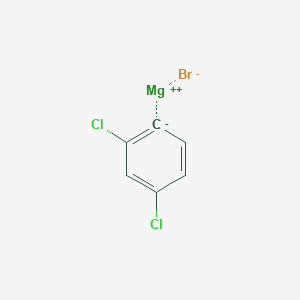
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one, also known as FPP, is a cyclohexenone-based molecule that has been used in a variety of scientific research applications. FPP is a versatile molecule with a wide range of potential applications in biochemistry, pharmacology, and other fields. FPP has a number of unique properties that make it an attractive option for research, including its stability, solubility, and low toxicity.
Mecanismo De Acción
The mechanism of action of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of various neurotransmitters in the brain. This inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can result in a variety of effects, including increased alertness and improved cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can have a variety of effects on the central nervous system. In animal studies, this compound has been shown to increase alertness and improve cognitive performance. It has also been shown to have antidepressant effects in some animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has a number of advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Additionally, this compound is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, this compound does have some limitations. For example, it has a relatively short half-life, meaning that it must be used quickly in experiments. Additionally, this compound can be degraded by light and heat, meaning that it must be stored and used carefully.
Direcciones Futuras
The potential future directions for 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one are numerous. One potential direction is to further explore the mechanisms of action of this compound and to develop more effective inhibitors of MAO. Additionally, further research could be conducted to explore the effects of this compound on other neurotransmitters, as well as its effects on other diseases and disorders. Additionally, further research could be conducted to explore the potential therapeutic uses of this compound, as well as its potential side effects. Finally, further research could be conducted to explore the potential applications of this compound in other areas, such as drug delivery and drug development.
Métodos De Síntesis
The synthesis of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is relatively straightforward and can be accomplished through a series of chemical reactions. The first step is to react 4-fluorophenylpiperazine with phenylcyclohexanone in a reaction catalyzed by piperazine. This reaction will yield the desired cyclohexenone-based product, this compound. The reaction can be carried out in an inert atmosphere at temperatures of up to 110°C.
Aplicaciones Científicas De Investigación
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme monoamine oxidase (MAO) in studies of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This compound has also been used in studies of the pharmacology of a variety of drugs, including opioids, cannabinoids, and benzodiazepines. Additionally, this compound has been used in studies of the pharmacology of the neurotransmitter serotonin, as well as studies of the effects of various drugs on the central nervous system.
Propiedades
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O/c23-21-8-4-5-9-22(21)25-12-10-24(11-13-25)19-14-18(15-20(26)16-19)17-6-2-1-3-7-17/h1-9,16,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZFWJBHKYZMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)




![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)